3-Iodobenzohydrazide
Overview
Description
3-Iodobenzohydrazide is a useful research compound. Its molecular formula is C7H7IN2O and its molecular weight is 262.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Cytotoxic Activities : 3-Iodobenzohydrazide functionalized hexamolybdates demonstrate potent inhibitory activity against coxsackievirus B3 and low cytotoxic activity against Hep-2 cell lines, indicating potential use in antiviral therapies (Wang et al., 2022).
Antimicrobial Activity : Derivatives of this compound exhibit antimicrobial activity, particularly against Staphylococcus spp., showing potential as antimicrobial agents (Paruch et al., 2020).
Catalysis in Organic Synthesis : this compound is used in the synthesis of diverse organic compounds, such as 3-arylideneaminoquinazolin-4(1H)-one derivatives, highlighting its role in facilitating various chemical reactions (Wang et al., 2011).
Synthesis of Iodinated Compounds : It is utilized in the synthesis of various 3-iodobenzo[b]furans, which have applications in pharmaceuticals and materials science (Okitsu et al., 2008).
Antibacterial Applications : Certain aminobenzimidazole ureas derived from this compound exhibit antibacterial activity, particularly against Gram-positive bacteria (Grillot et al., 2014).
Inorganic Chemistry and Catalysis : It is involved in the synthesis of new antimony(III) iodide complexes with potential applications in catalysis and materials science (Ozturk et al., 2010).
Corrosion Inhibition : Derivatives of benzimidazole, which can be synthesized from this compound, have shown potential as corrosion inhibitors (Obot & Obi-Egbedi, 2010).
Diagnostic Imaging : this compound derivatives are used in the development of radiographic iodinated contrast agents, which are critical in medical imaging (Spampinato et al., 2017).
Safety and Hazards
The safety information for 3-Iodobenzohydrazide indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . More detailed safety and hazard information can be found in the compound’s Material Safety Data Sheet (MSDS) .
Mechanism of Action
Target of Action
It has been found to have inhibitory activity against coxsackievirus b3
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that inhibit the activity of Coxsackievirus B3 . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is suggested that the compound may interfere with the life cycle of coxsackievirus b3, potentially affecting viral replication or assembly
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . . These properties could impact the bioavailability of 3-Iodobenzohydrazide, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
It has been found to have potent inhibitory activity against coxsackievirus b3 and low in vitro cytotoxic activity against hep-2 cell lines . This suggests that the compound may interfere with viral activity without causing significant harm to host cells.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . This suggests that 3-Iodobenzohydrazide can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, indicating potential interactions with enzymes, proteins, and other biomolecules in these areas .
Cellular Effects
Research has shown that similar compounds have demonstrated potent inhibitory activity against coxsackievirus B3 and low in vitro cytotoxic activity against Hep-2 cell lines . This suggests that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the covalent linkage between the iodobenzoyldiazenido components and polyoxometalates (POMs) can enhance the molecular inhibitory efficiency of iodobenzohydrazides . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a high stability and a long half-life . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds have demonstrated potent inhibitory activity against coxsackievirus B3 and low in vitro cytotoxic activity against Hep-2 cell lines at certain dosages . This suggests that this compound may have similar dosage-dependent effects in animal models .
Metabolic Pathways
It is known that the compound has a high GI absorption and is BBB permeant . This suggests that this compound may be involved in metabolic pathways in the gastrointestinal tract and the brain .
Transport and Distribution
It is known that the compound has a high GI absorption and is BBB permeant . This suggests that this compound may be transported and distributed within cells and tissues in the gastrointestinal tract and the brain .
Subcellular Localization
Given its high GI absorption and BBB permeability , it is plausible that this compound could localize in various subcellular compartments depending on its interactions with specific targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-iodobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUMULSRFHKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346854 | |
Record name | 3-Iodobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39115-94-1 | |
Record name | 3-Iodobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39115-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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